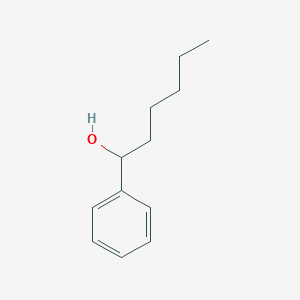

1-Phenyl-1-hexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5687. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCRDVHXRDRHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278010 | |

| Record name | 1-Phenyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4471-05-0 | |

| Record name | 4471-05-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 1-phenyl-1-hexanol, a secondary alcohol with applications in various chemical syntheses. This document details established synthetic methodologies, including Grignard reactions and the reduction of hexanophenone, and presents key physical and spectroscopic data in a structured format.

Physicochemical Properties of this compound

This compound is a colorless to almost colorless clear liquid.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | |

| Molecular Weight | 178.27 g/mol | |

| CAS Number | 4471-05-0 | |

| Boiling Point | 172 °C | |

| Refractive Index (n20/D) | 1.5030 - 1.5070 | [2] |

| XLogP3-AA | 3.4 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Complexity | 116 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis of this compound

This compound can be effectively synthesized through two primary routes: the Grignard reaction and the reduction of a ketone.

Method 1: Grignard Reaction

The Grignar-d reaction is a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of secondary alcohols like this compound.[3] One effective approach involves the reaction of pentylmagnesium bromide with benzaldehyde.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

1-Bromopentane

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

-

All glassware must be thoroughly dried to exclude moisture, which would quench the Grignard reagent.[4]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.[4]

-

Prepare a solution of 1-bromopentane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopentane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once initiated, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve benzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.[3]

-

Separate the ether layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous sodium sulfate.[3]

-

Remove the diethyl ether by rotary evaporation to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

Method 2: Reduction of Hexanophenone

An alternative synthetic route is the reduction of the corresponding ketone, hexanophenone (also known as 1-phenyl-1-hexanone), using a reducing agent such as sodium borohydride (NaBH₄). This method is generally simpler to perform than the Grignard reaction.[5]

Experimental Protocol: Reduction of Hexanophenone with Sodium Borohydride

Materials:

-

Hexanophenone

-

Methanol

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reduction Reaction:

-

Dissolve hexanophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to quench the reaction and neutralize any excess sodium borohydride.

-

Remove the methanol by rotary evaporation.

-

Add water to the residue and extract the product with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the diethyl ether by rotary evaporation to yield this compound.

-

If necessary, the product can be purified by column chromatography on silica gel.

-

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of δ 7.2-7.4 ppm), a multiplet for the benzylic proton (CH-OH) around δ 4.6-4.7 ppm, a broad singlet for the hydroxyl proton (which can vary in chemical shift), and multiplets for the aliphatic protons of the hexyl chain.[6]

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the ipso-carbon appearing around δ 145 ppm. The carbon bearing the hydroxyl group (C-OH) is expected around δ 75 ppm. The aliphatic carbons of the hexyl chain will appear in the upfield region of the spectrum.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands confirming its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of an alcohol.[7] C-H stretching bands for the aromatic ring will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. A C-O stretching band for the secondary alcohol will be present in the 1000-1100 cm⁻¹ region.[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern will likely involve the loss of a water molecule (M-18) to give a peak at m/z = 160.[8] Alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen, is also a common fragmentation pathway for alcohols, which would result in a prominent peak at m/z = 107, corresponding to the [C₆H₅CHOH]⁺ fragment.[1][9]

Visualizing the Synthesis

The following diagrams illustrate the workflows for the two primary synthetic routes to this compound.

References

- 1. This compound | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4471-05-0 [chemicalbook.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. rsc.org [rsc.org]

- 5. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]

- 6. rsc.org [rsc.org]

- 7. IR Spectrum Interpretation Practice – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. Mass Spectrum of hexanol | PPTX [slideshare.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Phenyl-1-hexanol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 1-Phenyl-1-hexanol. It includes detailed experimental protocols for its synthesis and common reactions, as well as for its analysis using modern spectroscopic techniques. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

This compound, also known as α-pentylbenzyl alcohol, is an aromatic alcohol with a six-carbon aliphatic chain attached to a phenyl-substituted carbinol group. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4471-05-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.28 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 172 °C | |

| Density | 0.994 g/mL at 25 °C (for 1-Phenyl-1-propanol, indicative) | [5] |

| Refractive Index (n20/D) | 1.5030 - 1.5070 | |

| pKa | 14.56 ± 0.20 (Predicted) |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Sparingly soluble | The presence of the polar hydroxyl group allows for some interaction with water, but the long hydrophobic alkyl chain and the phenyl group limit its solubility. For the related compound 1-hexanol, the solubility is approximately 5.9 g/L.[6][7] | [6][7] |

| Ethanol | Miscible | The compound is expected to be fully miscible with ethanol, a common organic solvent. 1-hexanol is miscible with ethanol.[7] | [7] |

| Diethyl Ether | Miscible | As a nonpolar organic solvent, diethyl ether is expected to readily dissolve this compound. 1-hexanol is miscible with diethyl ether.[7] | [7] |

| Other Organic Solvents | Highly soluble | Expected to be highly soluble in other common organic solvents such as hexane, chloroform, and acetone, following the "like dissolves like" principle. |

Synthesis and Reactivity

This compound is a secondary alcohol and thus exhibits reactivity typical of this functional group. It can be synthesized through various methods, most notably via the Grignard reaction.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal choice for the synthesis of this compound. This involves the reaction of a Grignard reagent, phenylmagnesium bromide, with hexanal.

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

Hexanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, addition funnel, and drying tube (all oven-dried)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small amount of the bromobenzene solution to the flask to initiate the reaction. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (phenylmagnesium bromide).

-

-

Reaction with Hexanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of hexanal (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Add the hexanal solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. An exothermic reaction will occur.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scbt.com [scbt.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. This compound | 4471-05-0 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 1-Hexanol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-Phenyl-1-hexanol: CAS Number and Identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers and key physicochemical properties of 1-Phenyl-1-hexanol. The information is curated for professionals in research and development who require precise and reliable data for substance identification, experimental design, and regulatory documentation.

Core Data Presentation

The following table summarizes the primary identifiers and quantitative data for this compound, facilitating easy reference and comparison.

| Identifier/Property | Value | Source |

| CAS Number | 4471-05-0 | [1][2][3][4] |

| IUPAC Name | 1-phenylhexan-1-ol | [5] |

| Synonyms | α-Pentylbenzyl Alcohol | [1][2] |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.28 g/mol | [2] |

| PubChem CID | 221292 | [1][5] |

| InChI | InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3 | [1][5][6] |

| InChIKey | SVCRDVHXRDRHCP-UHFFFAOYSA-N | [1][5][6] |

| Canonical SMILES | CCCCCC(C1=CC=CC=C1)O | [1][3][7] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 172 °C | [3][4] |

Experimental Protocols

Accurate identification and characterization of this compound in a laboratory setting rely on standardized experimental protocols. Below are methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.

-

Sample Preparation: A sample of 5-10 mg of this compound is typically dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Procedure: The ¹H NMR spectrum is acquired to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Tetramethylsilane (TMS) is commonly used as an internal standard (0.00 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

-

Procedure: The ¹³C NMR spectrum is acquired to identify the number of non-equivalent carbons and their types (e.g., aliphatic, aromatic, carbinol). The solvent peak (e.g., CDCl₃ at 77.16 ppm) is often used as a reference.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent like dichloromethane or methanol.

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

Procedure: The sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the mass-to-charge ratio (m/z) of the parent ion and its fragments are detected. The top peak in the mass spectrum of this compound is often observed at m/z 107.[2]

-

Logical Relationships of Identifiers

The following diagram illustrates the interconnectedness of the various identifiers for this compound. Each identifier serves as a unique key that points to the same chemical entity, ensuring unambiguous identification across different databases and publications.

Caption: Interconnectivity of identifiers for this compound.

References

Spectroscopic Profile of 1-Phenyl-1-hexanol: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenyl-1-hexanol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide details the experimental protocols for acquiring this data and presents the information in a clear, structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons in the molecule. The data, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is presented in Table 1.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.40 – 7.35 | m | - | 4H | Aromatic (o-, m-protons) |

| 7.32 – 7.28 | m | - | 1H | Aromatic (p-proton) |

| 4.72 – 4.66 | m | - | 1H | CH-OH |

| 1.88 – 1.68 | m | - | 3H | CH₂, OH |

| 1.50 – 1.39 | m | - | 1H | CH₂ |

| 1.33 | dd | 5.0, 3.8 | 5H | CH₂, CH₃ |

| 0.90 | t | 7.0 | 3H | CH₃ |

Table 1: ¹H NMR Data for this compound.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data for this compound, acquired in CDCl₃ at 101 MHz, is summarized in Table 2.

| Chemical Shift (δ) ppm | Carbon Type |

| 144.9 | Quaternary Aromatic |

| 128.4 | Aromatic CH |

| 127.5 | Aromatic CH |

| 125.9 | Aromatic CH |

| 74.7 | CH-OH |

| 39.1 | CH₂ |

| 31.7 | CH₂ |

| 25.5 | CH₂ |

| 22.6 | CH₂ |

| 14.0 | CH₃ |

Table 2: ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups. The key IR absorption data is presented in Table 3.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3400 | Strong, Broad | O-H | Stretching |

| 3100-3000 | Medium | C-H | Aromatic Stretching |

| 3000-2850 | Strong | C-H | Aliphatic Stretching |

| 1600-1450 | Medium-Weak | C=C | Aromatic Ring Stretching |

| 1260-1050 | Strong | C-O | Stretching |

Table 3: Key IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak due to facile fragmentation. The major fragments observed are summarized in Table 4.

| m/z | Relative Intensity | Proposed Fragment |

| 107 | High | [C₇H₇O]⁺ / [C₈H₁₁]⁺ |

| 79 | Medium | [C₆H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Table 4: Major Mass Spectral Fragments of this compound.

The base peak at m/z 107 is characteristic of benzylic alcohols and can be attributed to the stable oxonium ion formed by alpha-cleavage, or a tropylium-like cation. The peak at m/z 79 can be attributed to the phenyl radical cation with two additional hydrogens, and the peak at m/z 77 corresponds to the phenyl cation.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented in this guide.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or the internal standard (TMS at 0 ppm).

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A higher number of scans is typically required to achieve a good signal-to-noise ratio (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (ATR Method)

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (GC-MS Method)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

Gas Chromatography (GC) Conditions:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure good separation.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-300 amu).

-

Ion Source Temperature: Typically around 230 °C.

-

Transfer Line Temperature: Typically around 280 °C.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern to identify the molecular ion (if present) and major fragment ions.

Workflow Visualization

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

Caption: General workflow for spectroscopic analysis of an organic compound.

An In-depth Technical Guide to 1-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic characterization of 1-Phenyl-1-hexanol. The information is intended to support research and development activities where this compound may be utilized as a synthetic intermediate, a reference standard, or a component in formulation studies.

Physicochemical and Spectroscopic Data

This compound, also known as α-Pentylbenzyl alcohol, is a secondary alcohol characterized by a phenyl group and a hydroxyl group attached to the first carbon of a six-carbon aliphatic chain.[1] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 4471-05-0 | [2][3] |

| Molecular Formula | C₁₂H₁₈O | [1][4] |

| Molecular Weight | 178.27 g/mol | [4] |

| IUPAC Name | 1-phenylhexan-1-ol | [4] |

| Boiling Point | 172 °C | [2] |

| SMILES | CCCCCC(C1=CC=CC=C1)O | [2][4] |

| InChIKey | SVCRDVHXRDRHCP-UHFFFAOYSA-N | [3][4] |

Structural Representation

The two-dimensional chemical structure of this compound illustrates the connectivity of the phenyl ring, the hexanol backbone, and the hydroxyl functional group.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a versatile and widely used method for forming carbon-carbon bonds, making it ideal for the synthesis of secondary alcohols like this compound.[4] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. For this compound, this can be achieved by reacting benzaldehyde with pentylmagnesium bromide.

Methodology:

-

Apparatus: All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which quenches the Grignard reagent.[4]

-

Grignard Reagent Formation: Magnesium turnings are placed in a round-bottom flask fitted with a condenser and an addition funnel. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is gently refluxed until most of the magnesium has been consumed.

-

Reaction with Benzaldehyde: The flask containing the newly formed pentylmagnesium bromide is cooled in an ice bath. A solution of benzaldehyde in anhydrous diethyl ether is added dropwise from the addition funnel, maintaining a controlled reaction temperature. The reaction is exothermic.[5]

-

Workup: After the addition is complete, the reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation.[5]

Spectroscopic Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups in the molecule.

-

Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample. A single drop of the purified liquid is placed on the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second plate is placed on top to create a thin, uniform liquid film.[2]

-

Data Acquisition: The "sandwich" of plates is placed in the spectrometer's sample holder. A background spectrum of air is recorded first, followed by the sample spectrum.

-

Expected Absorptions:

-

A broad peak around 3600-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

-

Sharp peaks around 3100-3000 cm⁻¹ due to aromatic C-H stretching.

-

Peaks in the 3000-2850 cm⁻¹ region from aliphatic C-H stretching.

-

Aromatic C=C stretching absorptions around 1600 and 1450 cm⁻¹.

-

A strong C-O stretching band in the 1200-1000 cm⁻¹ region.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

-

Sample Preparation: Approximately 25-50 mg of the purified alcohol is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[6]

-

Data Acquisition: The spectrum is acquired on a high-resolution FT-NMR spectrometer. Key parameters include the spectral width (e.g., 0-220 ppm), number of scans (e.g., 200 or more to achieve good signal-to-noise), and a relaxation delay (e.g., 2-5 seconds).[6]

-

Expected Chemical Shifts: The spectrum will show distinct signals for the aromatic carbons (typically in the 120-145 ppm range), the carbinol carbon (-CHOH, approx. 70-80 ppm), and the aliphatic carbons of the hexyl chain (approx. 10-40 ppm).

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for volatile compounds like this compound.[7]

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or hexanes.

-

Data Acquisition: A small volume of the solution is injected into the GC, which separates the compound from any impurities. The compound then enters the mass spectrometer, where it is ionized (typically by electron ionization). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Expected Results: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (178.27). Common fragmentation patterns for this type of alcohol include the loss of water (M-18) and cleavage of the bond alpha to the phenyl group, leading to prominent fragment ions. PubChem lists a top peak at m/z 107.[7]

References

- 1. epfl.ch [epfl.ch]

- 2. eng.uc.edu [eng.uc.edu]

- 3. 2phenyl2hexanol can be prepared by Grignard synthesis class 12 chemistry JEE_Main [vedantu.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. rsc.org [rsc.org]

- 7. This compound | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 1-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Phenyl-1-hexanol, a versatile aromatic alcohol. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis and purification, and explores its current and potential applications, particularly within the fragrance industry and as a subject of scientific research.

Core Chemical and Physical Properties

This compound, also known as α-pentylbenzyl alcohol, is a colorless to pale yellow liquid. Its molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| CAS Number | 4471-05-0 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 172 °C | |

| IUPAC Name | 1-phenylhexan-1-ol | [1] |

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, pentylmagnesium bromide reacts with benzaldehyde to form this compound.

Reaction Scheme

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

1-Bromopentane

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Preparation of the Grignard Reagent (Pentylmagnesium Bromide):

-

All glassware must be oven-dried to ensure anhydrous conditions.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-bromopentane in anhydrous diethyl ether.

-

Add a small portion of the 1-bromopentane solution to the flask. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently boil. If the reaction does not start, gentle warming with a heating mantle may be required.

-

Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Benzaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve benzaldehyde in anhydrous diethyl ether and place it in the dropping funnel.

-

Slowly add the benzaldehyde solution to the stirred Grignard reagent. An exothermic reaction will occur; maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Wash the ether layer with distilled water and then with a saturated sodium chloride solution.

-

Dry the ether layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.

-

Purification

The crude this compound can be purified by column chromatography on silica gel.

Column Chromatography Protocol

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

-

Spectral Data

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.25-7.35 (m, 5H, Ar-H) | ~144.9 (Ar-C) |

| ~4.68 (t, 1H, CH-OH) | ~128.4 (Ar-CH) |

| ~1.70-1.85 (m, 2H, CH₂) | ~127.5 (Ar-CH) |

| ~1.20-1.40 (m, 6H, 3xCH₂) | ~125.9 (Ar-CH) |

| ~0.88 (t, 3H, CH₃) | ~74.7 (CH-OH) |

| ~39.1 (CH₂) | |

| ~31.7 (CH₂) | |

| ~25.5 (CH₂) | |

| ~22.6 (CH₂) | |

| ~14.0 (CH₃) |

(Note: Predicted chemical shifts based on typical values for similar structures. Actual values may vary slightly.)

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3370 (broad) | O-H stretch (alcohol) |

| ~3030 | C-H stretch (aromatic) |

| ~2930, 2860 | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | C=C stretch (aromatic ring) |

| ~1030 | C-O stretch (secondary alcohol) |

| ~700, 760 | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 178 | [M]⁺ (Molecular ion) |

| 160 | [M - H₂O]⁺ |

| 107 | [C₇H₇O]⁺ (Benzylic fragment) |

| 79 | [C₆H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Applications

Fragrance and Perfumery

This compound is valued in the fragrance industry for its soft, floral, and rosy scent with green and slightly waxy undertones.[2] It is used to impart a natural and fresh floral character to perfumes, cosmetics, and other scented products.[2][3] Its tenacity makes it a useful component in creating long-lasting fragrances.[3]

Chemical Intermediate and Solvent

This compound serves as an intermediate in the synthesis of other organic compounds. It is also used as a solvent for various substances, including hydrochloric acid and carbonic acid, and as a component in detergent compositions for removing oils and fats.

Potential in Drug Development and Research

While specific applications in drug development are not extensively documented, the structural motif of a phenyl alcohol is present in various biologically active molecules. Research into the antimicrobial properties of related compounds, such as 1-hexanol, has shown activity against certain bacteria.[4][5] Further investigation into the biological activities of this compound could reveal potential therapeutic applications. For instance, a study on related chromene derivatives, which can be synthesized from precursors like benzaldehyde, has shown antimicrobial activity.[6]

Logical Workflow for Application

Caption: Workflow for the synthesis, characterization, and application of this compound.

References

- 1. This compound | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyl Hexanol – Floral & Rose‑fresh Aroma Chemical | Chemical Bull [chemicalbull.com]

- 3. Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-carbonitrile | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

Chirality and Stereochemistry of 1-Phenyl-1-hexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenyl-1-hexanol, a chiral secondary alcohol, possesses a stereogenic center at the carbinol carbon, rendering it a subject of interest in stereoselective synthesis and drug development. The spatial arrangement of the phenyl, hydroxyl, and hexyl groups around this chiral center gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional architecture of each enantiomer can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes, potentially resulting in varied pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the core principles of this compound's stereochemistry, methodologies for the separation and synthesis of its enantiomers, and analytical techniques for stereochemical characterization. While specific experimental data for this compound is limited in published literature, this guide leverages established protocols for analogous chiral secondary alcohols to provide robust starting points for research and development.

Introduction to the Stereochemistry of this compound

This compound (also known as α-pentylbenzyl alcohol) is a chiral molecule due to the presence of an asymmetric carbon atom at the first position of the hexanol chain, which is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a phenyl group, and a pentyl group.[1][2][3] This chirality results in the existence of two enantiomers, (R)-1-Phenyl-1-hexanol and (S)-1-Phenyl-1-hexanol.

The differential biological activities of enantiomers are a cornerstone of modern pharmacology. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[4] Therefore, the ability to synthesize or separate and then analyze the individual enantiomers of this compound is crucial for its development in pharmaceutical applications.

Physicochemical and Chiroptical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4471-05-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.28 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 172 °C |

Table 2: Predicted Chiroptical Properties of this compound Enantiomers

| Enantiomer | Predicted Specific Rotation ([α]D) |

| (R)-1-Phenyl-1-hexanol | - (levorotatory) or + (dextrorotatory) |

| (S)-1-Phenyl-1-hexanol | + (dextrorotatory) or - (levorotatory) |

Note: The direction of rotation (dextro- or levorotatory) cannot be predicted from the (R/S) configuration and must be determined experimentally.

Enantioselective Synthesis and Resolution Strategies

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: enantioselective synthesis from a prochiral precursor or resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-hexanone, is a common and effective method for the enantioselective synthesis of chiral secondary alcohols.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, is a popular, environmentally friendly, and highly selective method for resolving racemic alcohols.[6]

Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a highly effective biocatalyst for the kinetic resolution of secondary alcohols via enantioselective acylation.[7][8] In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol enantiomer.

Experimental Protocols

The following protocols are based on well-established procedures for analogous chiral secondary alcohols and serve as a starting point for the synthesis and analysis of this compound enantiomers. Optimization of these protocols for the specific substrate is recommended.

Protocol for Enzymatic Kinetic Resolution of Racemic this compound

This protocol is adapted from procedures for the resolution of 1-phenylethanol.[9][10]

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous hexane (solvent)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a dry flask, dissolve racemic this compound (1.0 equivalent) in anhydrous hexane.

-

Addition of Reagents: Add vinyl acetate (2.0-5.0 equivalents) and immobilized CALB (e.g., 10-50 mg per mmol of substrate) to the solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Work-up: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated product can be separated by silica gel column chromatography.

Protocol for Chiral HPLC Analysis

This protocol outlines a general approach for developing a chiral HPLC method for the separation of this compound enantiomers.[11][12][13][14]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Method Development Strategy:

-

Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase Screening (Normal Phase):

-

Begin with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v).

-

Vary the ratio of hexane to isopropanol to optimize resolution and retention times.

-

Small amounts of additives like diethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) can be added to improve peak shape, although likely unnecessary for an alcohol.

-

-

Mobile Phase Screening (Reversed Phase):

-

If normal phase is unsuccessful, screen reversed-phase chiral columns with mobile phases such as acetonitrile/water or methanol/water mixtures.

-

-

Optimization: Once separation is achieved, optimize the flow rate and column temperature to improve resolution and analysis time.

Table 3: Example Chiral HPLC Conditions for Analogous Secondary Alcohols

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

| 1-Phenylethanol | Chiralcel OB | Hexane/Isopropanol (90:10) | 1.0 mL/min | UV at 254 nm | [9] |

| 1-Phenyl-2-propanol | Chiralcel OD-H | Hexane/Isopropanol (98:2) | 0.5 mL/min | UV at 215 nm | N/A (General Method) |

Stereospecific Reactions

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[15][16][17] While specific examples involving this compound are not documented, enantiomerically pure secondary alcohols are valuable precursors in stereospecific syntheses. For example, a Mitsunobu reaction on an enantiomerically pure alcohol proceeds with inversion of configuration at the chiral center.

Biological Activity of Enantiomers

The differential biological activity of enantiomers is a critical aspect of drug development. Although specific studies on the pharmacological effects of the individual enantiomers of this compound are not available, it is plausible that they would exhibit different activities. Long-chain alcohols and phenyl-substituted alcohols have been investigated for various biological effects, including antimicrobial and anti-inflammatory properties.[18][19][20][21] Any future development of this compound for pharmaceutical purposes would necessitate the separate evaluation of the (R) and (S) enantiomers.

Conclusion

This compound is a chiral molecule with significant potential for applications in fields requiring stereochemically pure compounds. While specific experimental data for this molecule is sparse, this guide provides a comprehensive framework for its stereochemical investigation. By adapting established protocols for analogous chiral secondary alcohols, researchers can effectively approach the enantioselective synthesis, resolution, and analysis of this compound. The principles and methodologies outlined herein are intended to facilitate further research into the unique properties and potential applications of its individual enantiomers, paving the way for advancements in drug discovery and materials science. Further experimental work is required to determine the specific chiroptical properties and biological activities of the (R)- and (S)-enantiomers of this compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Highly Enantioselective Synthesis of (E)-Allylic Alcohols [organic-chemistry.org]

- 6. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems (2011) | Yongxian Fan | 20 Citations [scispace.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. 1-Phenylcyclohexanol [webbook.nist.gov]

- 17. csfarmacie.cz [csfarmacie.cz]

- 18. researchgate.net [researchgate.net]

- 19. This compound | 4471-05-0 [chemicalbook.com]

- 20. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enantiomers of 1-Phenyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantiomers of 1-phenyl-1-hexanol, a chiral aromatic alcohol. While specific research on the individual enantiomers of this compound is limited, this document extrapolates from established methodologies for similar chiral alcohols to present a thorough guide covering their synthesis, separation, and potential properties. This guide is intended to serve as a foundational resource to stimulate further investigation into the distinct biological and chemical characteristics of (R)- and (S)-1-phenyl-1-hexanol.

Introduction to Chirality and this compound

Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles[1][2]. This compound possesses a stereocenter at the carbinol carbon, giving rise to two enantiomers: (R)-1-phenyl-1-hexanol and (S)-1-phenyl-1-hexanol. Understanding the unique properties of each enantiomer is crucial for any potential therapeutic application.

Table 1: General Properties of Racemic this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [3] |

| Molecular Weight | 178.27 g/mol | [3] |

| CAS Number | 4471-05-0 | [4][5] |

| Boiling Point | 172 °C | |

| Appearance | Colorless to almost colorless clear liquid |

Synthesis and Enantioselective Separation

The synthesis of racemic this compound can be readily achieved through the Grignard reaction of benzaldehyde with pentylmagnesium bromide. The separation of the resulting enantiomers is a critical step for studying their individual properties. Based on extensive literature on similar chiral secondary alcohols, enzymatic kinetic resolution is a highly effective and widely used method.

Enzymatic Kinetic Resolution

Lipases are commonly employed for the kinetic resolution of chiral alcohols through enantioselective acylation. In this process, one enantiomer is preferentially acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Figure 1: Enzymatic Kinetic Resolution of this compound

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a generalized protocol for the kinetic resolution of this compound, adapted from established procedures for similar secondary alcohols.

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane or toluene)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve racemic this compound in the anhydrous organic solvent in a sealed reaction vessel.

-

Add the acyl donor to the solution. A molar excess of the acyl donor is typically used.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Once the desired conversion (typically around 50%) is reached, filter off the immobilized lipase for potential reuse.

-

Remove the solvent under reduced pressure.

-

Separate the resulting ester (e.g., (R)-1-phenyl-1-hexyl acetate) from the unreacted alcohol (e.g., (S)-1-phenyl-1-hexanol) using column chromatography.

-

Hydrolyze the separated ester to obtain the other enantiomer of the alcohol.

Physicochemical Properties of Enantiomers

Table 2: Predicted Physicochemical Properties of this compound Enantiomers

| Property | (R)-1-Phenyl-1-hexanol | (S)-1-Phenyl-1-hexanol |

| Specific Rotation ([(\alpha)]D) | Value not found in literature | Value not found in literature (expected to be equal in magnitude and opposite in sign to the (R)-enantiomer) |

| Boiling Point | Expected to be identical to the racemic mixture | Expected to be identical to the racemic mixture |

| Melting Point | Expected to be identical to the racemic mixture | Expected to be identical to the racemic mixture |

| Solubility | Expected to be identical to the racemic mixture | Expected to be identical to the racemic mixture |

Analytical Methods for Enantiomeric Separation

Chiral chromatography is the gold standard for separating and quantifying enantiomers. Both HPLC and GC with chiral stationary phases (CSPs) are suitable techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

A common approach for the chiral separation of aromatic alcohols is normal-phase HPLC using a polysaccharide-based CSP (e.g., cellulose or amylose derivatives).

Figure 2: Chiral HPLC Separation Workflow

Caption: A simplified workflow for the chiral separation of this compound enantiomers using HPLC.

Typical HPLC Conditions (starting point):

-

Column: Chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H)

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

Potential Biological and Pharmacological Properties

While no specific pharmacological data for the individual enantiomers of this compound have been reported, it is well-established that enantiomers can have distinct biological activities[1][2]. The phenyl and hydroxyl groups are common pharmacophores, and the long alkyl chain imparts lipophilicity, which can influence membrane interactions.

Structurally related compounds offer some clues to potential activities. For instance, 1-hexanol has demonstrated antimicrobial activity, particularly against Gram-negative bacteria[9]. Phenolic compounds, in general, are known for a wide range of biological effects, including antimicrobial and anti-inflammatory properties[10]. It is plausible that the enantiomers of this compound could exhibit stereoselective antimicrobial or cytotoxic effects.

Figure 3: Hypothetical Drug-Receptor Interaction

Caption: A conceptual diagram illustrating the differential binding of enantiomers to a chiral receptor.

Proposed Areas for Investigation

-

Antimicrobial Activity: Screening of the individual enantiomers against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity: Evaluation of the cytotoxic effects of each enantiomer on various cancer cell lines.

-

Enzyme Inhibition: Assessing the potential for stereoselective inhibition of key enzymes, such as cyclooxygenases or lipoxygenases, given the structural similarities to some anti-inflammatory agents.

Conclusion and Future Directions

The enantiomers of this compound represent an unexplored area of chiral research. This guide provides a framework for their synthesis, separation, and characterization based on well-established principles and methodologies for analogous compounds. The key missing pieces of information, namely the specific rotation and the distinct biological activities of the individual enantiomers, represent a significant research opportunity. Future studies should focus on the experimental determination of these properties to unlock the full potential of (R)- and (S)-1-phenyl-1-hexanol in medicinal chemistry and drug development. The detailed protocols and conceptual frameworks presented herein are intended to facilitate these future investigations.

References

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4471-05-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Antibacterial Activity of Hexanol Vapor In Vitro and on the Surface of Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for 1-Phenyl-1-hexanol

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of commercial sources for 1-Phenyl-1-hexanol (CAS No. 4471-05-0), along with key technical data and relevant experimental protocols. This α-pentylbenzyl alcohol is a versatile building block in organic synthesis.

Commercial Availability

This compound is available from a range of chemical suppliers, catering to different research and development needs. The purity and available quantities vary by supplier, as detailed in the table below. It is primarily intended for research and development purposes and not for direct human or veterinary use.[1]

| Supplier | Brand | Purity | Available Quantities | Notes |

| CymitQuimica | Apollo Scientific | 99% | 1g, 5g, 25g, 100g | Intended for lab use only. |

| Biosynth | Biosynth | --- | 0.25g, 2.5g | Described as a component in detergent compositions. |

| Santa Cruz Biotechnology | SCBT | --- | --- | Biochemical for proteomics research.[1] |

| TCI America | TCI | >98.0% (GC) | 5g, 25g | Colorless to almost colorless clear liquid.[2] |

| Fisher Scientific | TCI America | 98.0+% | 5g, 25g | --- |

| ChemicalBook | Career Henan Chemical Co. | 95-99% | Inquire | Bulk quantities may be available.[3] |

| ChemicalBook | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99%min | Inquire | Bulk quantities may be available.[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 4471-05-0 | [1][2] |

| Molecular Formula | C₁₂H₁₈O | [1][4] |

| Molecular Weight | 178.27 g/mol | [4] |

| Appearance | Colorless to Almost colorless clear liquid | [2] |

| Boiling Point | 172 °C | |

| IUPAC Name | 1-phenylhexan-1-ol | [4] |

| Synonyms | α-Pentylbenzyl Alcohol | [1][2] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a general method for the synthesis of secondary benzyl alcohols, such as this compound, through the Grignard reaction.[5][6][7]

Materials:

-

Bromopentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (three-necked flask, dropping funnel, condenser)

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a solution of bromopentane in anhydrous diethyl ether dropwise via a dropping funnel. The reaction is initiated by gentle warming or the addition of a small crystal of iodine. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the alkyl halide. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the pentylmagnesium bromide.

-

Reaction with Benzaldehyde: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will precipitate magnesium salts. Extract the product with diethyl ether.

-

Purification: Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Purification of this compound

For the removal of acidic impurities like cresols, a method involving treatment with an alkali metal benzylate followed by distillation can be employed.[8][9]

Materials:

-

Crude this compound

-

Sodium hydroxide

-

Benzyl alcohol (as a solvent for the base)

-

Distillation apparatus

Procedure:

-

Prepare a solution of sodium hydroxide in benzyl alcohol.

-

Introduce the crude this compound into a distillation apparatus.

-

The purification can be performed in a counter-current distillation column where the vapor of the crude alcohol meets a descending flow of the alkaline solution.[9]

-

Alternatively, for a batch process, add the alkaline solution to the crude alcohol and perform a vacuum distillation. The cresol impurities will react with the base to form less volatile salts, allowing the purified this compound to be distilled.

GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of aromatic alcohols using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A polar capillary column (e.g., DB-Wax or similar) is suitable for the separation of alcohols.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane or ethanol.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 240 °C) at a rate of 10-20 °C/min.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The mass spectrum can be compared to a reference library (e.g., NIST). Purity is determined by the relative area of the main peak.

Biological Context and Signaling Pathway

While specific studies on the biological activity and signaling pathways of this compound are limited, research on the structurally related compound, benzyl alcohol, provides insight into a potential mechanism of action. Benzyl alcohol has been shown to induce the aggregation of proteins, such as interferon α-2a, by promoting a partially unfolded intermediate state.[11] This interaction can be critical in the context of pharmaceutical formulations where benzyl alcohol is used as a preservative. The following diagram illustrates this proposed mechanism.

Caption: Proposed mechanism of protein aggregation induced by benzyl alcohol derivatives.

This diagram illustrates how a native protein, upon interaction with a compound like this compound, can be destabilized into a partially unfolded intermediate. This intermediate is prone to self-association, leading to the formation of protein aggregates. This process is of significant interest in drug development, particularly in the formulation of protein-based therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4471-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 4471-05-0 [chemicalbook.com]

- 4. This compound | C12H18O | CID 221292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 8. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]

- 9. DE1668646B1 - Method for purifying benzyl alcohol - Google Patents [patents.google.com]

- 10. GC–MS method for the aroma profiling of vodka | Separation Science [sepscience.com]

- 11. ROLE OF BENZYL ALCOHOL IN THE UNFOLDING AND AGGREGATION OF INTERFERON α-2A - PMC [pmc.ncbi.nlm.nih.gov]

1-Phenyl-1-hexanol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current research on 1-phenyl-1-hexanol, a secondary alcohol with potential applications in various scientific fields. This document details its chemical and physical properties, synthesis methodologies, and available spectroscopic data. While research into the specific biological activities of this compound is limited, this guide also explores the known effects of structurally related compounds to provide context and suggest potential avenues for future investigation.

Core Chemical and Physical Properties

This compound, also known as α-pentylbenzyl alcohol, is a colorless to almost colorless clear liquid. Its fundamental properties are summarized in the table below.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [2] |

| CAS Number | 4471-05-0 | [2][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 172 °C | [4] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

| Complexity | 116 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| XLogP3-AA | 3.4 | [1] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Grignard reaction. This versatile carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a carbonyl compound. For this compound, this can be achieved by reacting phenylmagnesium bromide with hexanal or by reacting pentylmagnesium bromide with benzaldehyde.

Experimental Protocol: Grignard Synthesis of this compound (General Procedure)

This protocol is adapted from the synthesis of similar secondary alcohols and provides a general framework. Specific reaction conditions may require optimization.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene (or 1-bromopentane)

-

Hexanal (or benzaldehyde)

-

Sulfuric acid (dilute solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Condenser

-

Addition funnel

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Apparatus for distillation

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried round-bottom flask equipped with a condenser and a magnetic stirrer, add magnesium turnings.

-

Add a small portion of a solution of bromobenzene (or 1-bromopentane) in anhydrous diethyl ether to initiate the reaction. The reaction is indicated by the formation of a cloudy solution and gentle boiling.

-

Once the reaction has started, add the remaining solution of the alkyl/aryl halide dropwise from the addition funnel to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with the Carbonyl Compound:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of hexanal (or benzaldehyde) in anhydrous diethyl ether dropwise from the addition funnel. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing ice and a dilute solution of sulfuric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the diethyl ether by simple distillation.

-

The crude this compound can be purified by vacuum distillation.

-

Enantioselective Synthesis

For applications requiring a specific stereoisomer, enantioselective synthesis methods can be employed. These methods typically involve the use of chiral catalysts or reagents. Two main approaches are:

-

Asymmetric addition of an organometallic reagent to an aldehyde: This involves using a chiral ligand to modify the Grignard reagent or another organometallic compound, leading to the preferential formation of one enantiomer.

-

Asymmetric reduction of a prochiral ketone: This method involves the reduction of hexanophenone using a chiral reducing agent, such as a borane reagent modified with a chiral amino alcohol.[5]

Caption: Routes for the enantioselective synthesis of this compound.

Spectroscopic Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methine proton (CH-OH), and the aliphatic protons of the hexyl chain. |